molecular formula C23H25FN4O3S B6559859 methyl 3-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1021219-70-4

methyl 3-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6559859
CAS No.: 1021219-70-4
M. Wt: 456.5 g/mol
InChI Key: ARPZFSZLLKSRET-UHFFFAOYSA-N
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Description

Methyl 3-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C23H25FN4O3S and its molecular weight is 456.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.16314001 g/mol and the complexity rating of the compound is 703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the serotonin 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in regulating mood, anxiety, and other neurological processes . The compound’s interaction with this receptor can modulate neurotransmitter release and influence various physiological responses.

Mode of Action

The compound acts as a partial agonist at the 5-HT1A receptor. By binding to this receptor, it mimics the action of serotonin to a certain extent, leading to a moderate activation of the receptor. This partial activation can help balance serotonin levels in the brain, potentially alleviating symptoms of anxiety and depression .

Biochemical Pathways

Upon binding to the 5-HT1A receptor, the compound influences the serotonergic signaling pathway . This pathway involves the release of serotonin from presynaptic neurons, its binding to postsynaptic receptors, and the subsequent downstream effects, including the modulation of cyclic AMP (cAMP) levels and activation of protein kinase A (PKA). These changes can alter gene expression and neuronal activity, contributing to the therapeutic effects .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties:

Result of Action

The molecular and cellular effects of the compound’s action include modulation of neurotransmitter release , particularly serotonin. This can lead to improved mood, reduced anxiety, and other beneficial effects on mental health. Additionally, the compound’s action on the 5-HT1A receptor can influence other neurotransmitter systems, contributing to its overall therapeutic profile .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s stability and efficacy. For instance, extreme pH levels can affect its solubility and absorption, while high temperatures may lead to degradation. The presence of other drugs or dietary components can also impact its metabolism and bioavailability, potentially altering its therapeutic effects .

Properties

IUPAC Name

methyl 3-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3S/c1-31-22(30)16-7-8-17-19(15-16)25-23(32)28(21(17)29)10-4-9-26-11-13-27(14-12-26)20-6-3-2-5-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPZFSZLLKSRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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